7-(Hydroxymethyl)-5H-[1]benzopyrano[2,3-b]pyridin-5-one
Description
7-(Hydroxymethyl)-5H-[1]benzopyrano[2,3-b]pyridin-5-one is a heterocyclic compound featuring a fused benzopyranopyridinone core with a hydroxymethyl substituent at the 7-position. The benzopyranopyridinone scaffold, often referred to as 1-azaxanthone (5H-[1]benzopyrano[2,3-b]pyridin-5-one), serves as a pharmacophore in antiallergic agents and other bioactive molecules . Modifications at the 6-, 7-, 8-, or 9-positions significantly alter physicochemical and biological properties, as demonstrated by studies on amino-, methoxy-, acetyl-, and tetrazole-substituted analogs .
Properties
CAS No. |
61059-74-3 |
|---|---|
Molecular Formula |
C13H9NO3 |
Molecular Weight |
227.21 g/mol |
IUPAC Name |
7-(hydroxymethyl)chromeno[2,3-b]pyridin-5-one |
InChI |
InChI=1S/C13H9NO3/c15-7-8-3-4-11-10(6-8)12(16)9-2-1-5-14-13(9)17-11/h1-6,15H,7H2 |
InChI Key |
FIZYJWOUHKZOSN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(N=C1)OC3=C(C2=O)C=C(C=C3)CO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(HYDROXYMETHYL)-5H-CHROMENO[2,3-B]PYRIDIN-5-ONE typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 7-hydroxycoumarin with pyridine derivatives in the presence of a base can yield the desired compound . The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions for higher yield and purity are common practices in industrial settings .
Chemical Reactions Analysis
Types of Reactions
7-(HYDROXYMETHYL)-5H-CHROMENO[2,3-B]PYRIDIN-5-ONE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the hydroxymethyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like sodium azide . The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield aldehydes or ketones, while reduction can produce alcohols or amines .
Scientific Research Applications
7-(HYDROXYMETHYL)-5H-CHROMENO[2,3-B]PYRIDIN-5-ONE has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: It is investigated for its potential as a therapeutic agent in various diseases.
Mechanism of Action
The mechanism of action of 7-(HYDROXYMETHYL)-5H-CHROMENO[2,3-B]PYRIDIN-5-ONE involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Key Observations :
- Amino Derivatives: The 8-amino analog exhibits a higher melting point (272–273°C) compared to other positions, likely due to enhanced intermolecular hydrogen bonding .
- Acetamido Substituents : The 7-acetamido derivative (mp 225–226°C) demonstrates moderate thermal stability, with cyclization achieved via polyphosphoric acid (PPA) .
- Methoxy and Tetrazole Groups: While melting points are unreported for 7-methoxy and Traxanox analogs, their synthesis emphasizes the versatility of electrophilic substitution and heterocycle conjugation .
Cyclization Strategies
- PPA-Mediated Cyclization: Widely used for amino and acetamido derivatives, yielding moderate to high purity products (e.g., 77% yield for 8-amino derivative) .
- Friedel-Crafts Cyclization : Catalyzed by Yb(OTf)₃/TfOH for azaxanthones, enabling efficient intramolecular ring closure .
- Skraup Reaction: Applied to synthesize 6-, 7-, and 9-amino derivatives via quinoline-like intermediates .
Functionalization Post-Cyclization
- Tetrazole Introduction: Traxanox incorporates a tetrazole ring at the 7-position via nucleophilic substitution, enhancing pharmacological activity .
Biological Activity
7-(Hydroxymethyl)-5H-benzopyrano[2,3-b]pyridin-5-one is a complex organic compound characterized by its unique fused benzopyrano and pyridinone structure. With the molecular formula CHNO, this compound has garnered attention for its potential biological activities, particularly in medicinal chemistry and therapeutic applications.
Chemical Structure and Properties
The compound features a hydroxymethyl group at the 7-position, which plays a crucial role in its chemical reactivity and biological activity. The presence of functional groups such as hydroxymethyl and carbonyl groups enables participation in various biochemical reactions, making it a candidate for further pharmacological exploration.
Biological Activities
Research indicates that 7-(Hydroxymethyl)-5H-benzopyrano[2,3-b]pyridin-5-one exhibits several notable biological activities:
- Antiproliferative Effects : Similar to other benzopyrano derivatives, this compound shows potential antiproliferative effects against mammalian cells. Studies suggest that these effects may be linked to the inhibition of topoisomerase II, an enzyme critical for DNA replication and repair .
- Antimicrobial Properties : The compound has been evaluated for its antimicrobial activity, demonstrating effectiveness against various bacterial strains. Its structural similarities to known antimicrobial agents suggest potential applications in treating infections .
- Anti-inflammatory Potential : The compound's ability to modulate inflammatory responses makes it a candidate for treating inflammatory diseases. This aligns with findings from related compounds in the benzopyrano family that exhibit anti-inflammatory properties .
Comparative Analysis with Related Compounds
To understand the unique properties of 7-(Hydroxymethyl)-5H-benzopyrano[2,3-b]pyridin-5-one, it is beneficial to compare it with structurally similar compounds:
| Compound Name | Structure | Unique Features |
|---|---|---|
| 4-Hydroxycoumarin | 4-Hydroxycoumarin | Exhibits anticoagulant properties; simpler structure. |
| 6-Hydroxyflavone | 6-Hydroxyflavone | Known for anti-inflammatory effects; lacks pyridine moiety. |
| 7-Hydroxycoumarin | 7-Hydroxycoumarin | Displays strong antimicrobial activity; similar but with different substitution patterns. |
| Benzopyran derivatives | Benzopyran derivatives | Diverse biological activities; varying degrees of complexity. |
This table highlights how 7-(Hydroxymethyl)-5H-benzopyrano[2,3-b]pyridin-5-one stands out due to its unique pyridinone fusion and hydroxymethyl substitution.
Case Studies and Research Findings
Several studies have focused on the biological activity of compounds within the benzopyrano family, providing insights into their mechanisms of action:
- Antiproliferative Study : A study published in PubMed investigated various hydroxymethyl benzopsoralens, including derivatives similar to 7-(Hydroxymethyl)-5H-benzopyrano[2,3-b]pyridin-5-one. The results indicated significant antiproliferative effects when these compounds were incubated with mammalian cells under dark conditions, linking their activity to topoisomerase inhibition .
- Antimicrobial Evaluation : Another research effort assessed the antimicrobial properties of benzopyrano derivatives against common pathogens. The findings showed that certain structural modifications enhanced their efficacy compared to traditional antibiotics .
- Inflammatory Response Modulation : Research exploring the anti-inflammatory potential of benzopyran derivatives revealed that specific substitutions could lead to reduced inflammatory markers in cellular models, suggesting therapeutic pathways for conditions like rheumatoid arthritis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
